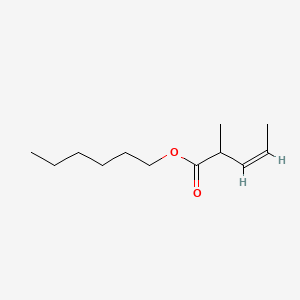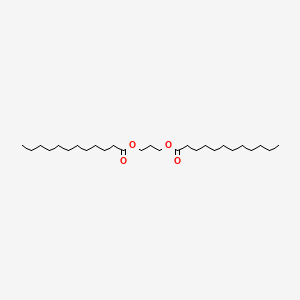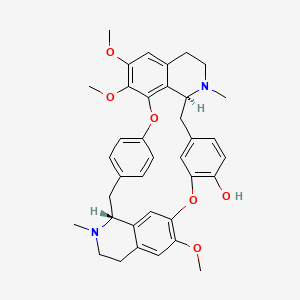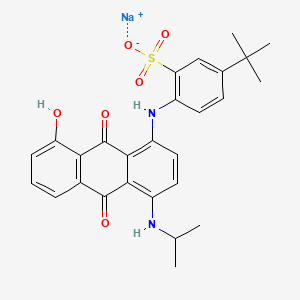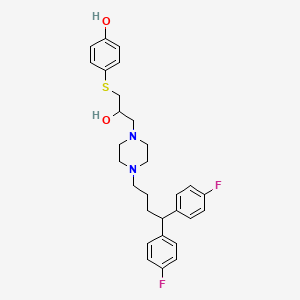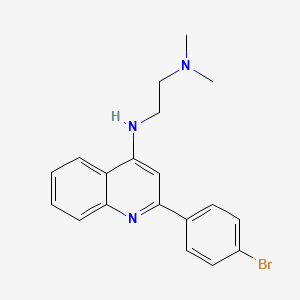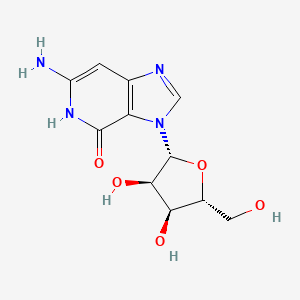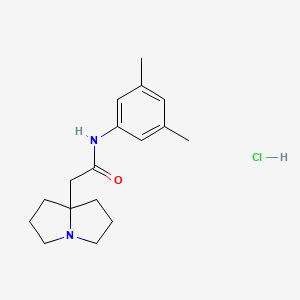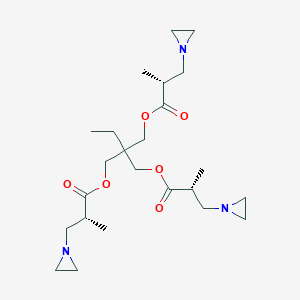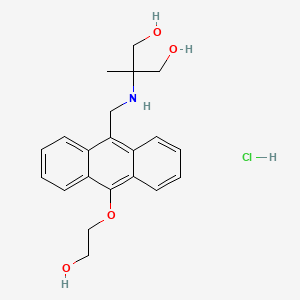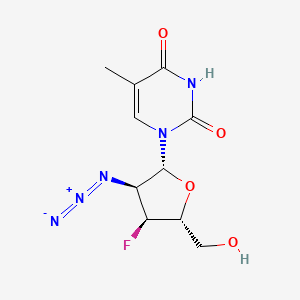
2'-Azido-2',3'-dideoxy-3'-fluoro-5-methyluridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
AZdd-3’-F-methyl-U is a synthetic nucleoside analogue that has garnered significant interest in the fields of chemistry, biology, and medicine. This compound is characterized by its unique structural modifications, which include the addition of a fluorine atom and a methyl group at specific positions on the nucleoside. These modifications confer distinct chemical and biological properties, making AZdd-3’-F-methyl-U a valuable tool for various scientific applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of AZdd-3’-F-methyl-U typically involves multiple steps, starting from commercially available nucleoside precursors. The key steps include the introduction of the fluorine atom and the methyl group at the desired positions. Common synthetic routes involve nucleophilic substitution reactions, where a suitable leaving group is replaced by a fluorine atom using reagents such as diethylaminosulfur trifluoride (DAST) or tetra-n-butylammonium fluoride (TBAF). The methyl group can be introduced through alkylation reactions using methyl iodide or similar reagents under basic conditions .
Industrial Production Methods
Industrial production of AZdd-3’-F-methyl-U follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow chemistry and automated synthesis platforms are often employed to enhance efficiency and scalability .
化学反応の分析
Types of Reactions
AZdd-3’-F-methyl-U undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce additional functional groups.
Reduction: Reduction reactions using agents such as lithium aluminum hydride (LiAlH4) can modify specific functional groups on the nucleoside.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Diethylaminosulfur trifluoride, tetra-n-butylammonium fluoride, methyl iodide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield hydroxylated or carboxylated derivatives, while reduction reactions can produce deoxygenated or demethylated products .
科学的研究の応用
AZdd-3’-F-methyl-U has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex nucleoside analogues and as a probe in studying nucleophilic substitution reactions.
Biology: Employed in the study of DNA and RNA interactions, as well as in the development of molecular probes for detecting specific nucleic acid sequences.
Medicine: Investigated for its potential antiviral and anticancer properties due to its ability to interfere with nucleic acid synthesis and function.
作用機序
The mechanism of action of AZdd-3’-F-methyl-U involves its incorporation into nucleic acids, where it can disrupt normal nucleic acid synthesis and function. The fluorine and methyl modifications enhance its binding affinity to specific molecular targets, such as viral polymerases or cancer cell enzymes. This disruption can lead to the inhibition of viral replication or the induction of apoptosis in cancer cells .
類似化合物との比較
Similar Compounds
AZT (Azidothymidine): Another nucleoside analogue used in antiviral therapy, particularly for HIV.
5-Fluorouracil: A fluorinated pyrimidine analogue used in cancer treatment.
Gemcitabine: A nucleoside analogue used in chemotherapy for various cancers.
Uniqueness
AZdd-3’-F-methyl-U is unique due to its specific structural modifications, which confer distinct chemical and biological properties. The combination of fluorine and methyl groups enhances its stability and binding affinity, making it a valuable tool for various scientific and medical applications .
特性
CAS番号 |
132776-27-3 |
|---|---|
分子式 |
C10H12FN5O4 |
分子量 |
285.23 g/mol |
IUPAC名 |
1-[(2R,3S,4S,5R)-3-azido-4-fluoro-5-(hydroxymethyl)oxolan-2-yl]-5-methylpyrimidine-2,4-dione |
InChI |
InChI=1S/C10H12FN5O4/c1-4-2-16(10(19)13-8(4)18)9-7(14-15-12)6(11)5(3-17)20-9/h2,5-7,9,17H,3H2,1H3,(H,13,18,19)/t5-,6-,7-,9-/m1/s1 |
InChIキー |
WPVHNRXKTMGASU-JXOAFFINSA-N |
異性体SMILES |
CC1=CN(C(=O)NC1=O)[C@H]2[C@@H]([C@@H]([C@H](O2)CO)F)N=[N+]=[N-] |
正規SMILES |
CC1=CN(C(=O)NC1=O)C2C(C(C(O2)CO)F)N=[N+]=[N-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


